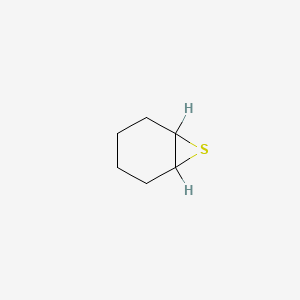Cyclohexene sulfide
CAS No.: 286-28-2
Cat. No.: VC2409980
Molecular Formula: C6H10S
Molecular Weight: 114.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 286-28-2 |
|---|---|
| Molecular Formula | C6H10S |
| Molecular Weight | 114.21 g/mol |
| IUPAC Name | 7-thiabicyclo[4.1.0]heptane |
| Standard InChI | InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 |
| Standard InChI Key | PQWJNIJNYRPOAA-UHFFFAOYSA-N |
| SMILES | C1CCC2C(C1)S2 |
| Canonical SMILES | C1CCC2C(C1)S2 |
Introduction
Chemical Identity and Structure
Cyclohexene sulfide (CAS No. 286-28-2) is a cyclic episulfide with the molecular formula C₆H₁₀S and a molecular weight of 114.209 g/mol . The compound features a six-membered cyclohexane ring with a fused sulfur atom forming a three-membered ring, similar to an epoxide structure but with a sulfur atom instead of oxygen.
Nomenclature
The compound is known by several names in chemical literature:
| Systematic Name | Common Synonyms |
|---|---|
| 7-Thiabicyclo[4.1.0]heptane | Cyclohexene sulfide |
| 1,2-Epithiocyclohexane | Cyclohexane,2-epithio |
| 1,2-Cyclohexylene sulfide | Cyclohexane sulfide |
| EINECS 206-008-2 | Cyclohexene episulfide |
Table 1: Nomenclature of cyclohexene sulfide
Physical and Chemical Properties
Cyclohexene sulfide is a liquid at room temperature with characteristic physical properties that affect its handling and applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Liquid |
| Molecular Weight | 114.209 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 165.8±8.0 °C at 760 mmHg |
| Flash Point | 50.0±0.0 °C (closed cup) |
| Refractive Index | n²⁰/D 1.527 |
| Distillation Range | 55-58 °C at 12 mmHg |
Table 2: Physical properties of cyclohexene sulfide
Structural Properties
The structural characteristics of cyclohexene sulfide include a three-membered ring (thiirane) fused to a cyclohexane ring. This creates strain within the molecule, making it reactive toward nucleophiles and susceptible to ring-opening reactions. The sulfur atom introduces unique electronic properties compared to its oxygen analog (cyclohexene oxide), affecting its reactivity and applications .
Synthesis Methods
Several methods have been reported for the synthesis of cyclohexene sulfide, with varying yields and conditions.
From Other Precursors
Alternative synthetic routes to cyclohexene sulfide have been documented in the literature, although these methods may be less common or provide lower yields:
-
From cyclohexene directly through reaction with sulfur under specific conditions
-
From appropriate cyclohexene derivatives through various sulfurization reactions
-
Through ring-closing reactions of appropriately functionalized open-chain precursors
Chemical Reactions and Reactivity
Cyclohexene sulfide demonstrates diverse reactivity patterns, primarily centered around the reactive thiirane ring.
Ring-Opening Reactions
Applications in Organic Synthesis
Cyclohexene sulfide serves as a versatile building block in organic synthesis, particularly for introducing sulfur into organic molecules.
As a Sulfur Transfer Agent
The strained thiirane ring makes cyclohexene sulfide an effective sulfur transfer agent in various transformations. This property is utilized in the synthesis of organosulfur compounds with potential pharmaceutical applications .
In Pharmaceutical Synthesis
Cyclohexene sulfide is employed as a reagent and intermediate in pharmaceutical manufacturing, particularly for creating unique sulfur-containing compounds that may possess biological activity. The incorporation of sulfur atoms can significantly alter the biological properties of organic molecules, making cyclohexene sulfide valuable in drug discovery and development .
As a Monomer in Polymer Chemistry
Cyclohexene sulfide serves as a monomer in the synthesis of sulfur-rich polymers, particularly through copolymerization with carbon disulfide. This application has gained attention due to the unique properties of the resulting materials .
Polymer Chemistry and Materials Applications
The copolymerization of cyclohexene sulfide with carbon disulfide yields poly(trithiocyclohexylcarbonates) (PCS) with valuable properties for various applications.
Synthesis of Poly(trithiocyclohexylcarbonates)
Research has demonstrated that the copolymerization of cyclohexene sulfide and carbon disulfide using chromium complexes as catalysts can produce PCS with high molecular weights up to 18 kg/mol. The reaction conditions significantly influence the polymer yield and properties:
-
Temperature effects: Reactions at 25°C with salphen-based catalysts show higher productivity and selectivity for high molecular weight polymers.
-
Time effects: At higher temperatures with (salphen)CrCl, the maximum selectivity for copolymers (72%) is obtained at short reaction times (3 hours).
-
Catalyst effects: Salphen-based catalysts show superior performance compared to salen-based catalysts .
Properties of PCS Polymers
The poly(trithiocyclohexylcarbonates) derived from cyclohexene sulfide exhibit several notable properties:
| Property | Value/Description |
|---|---|
| Refractive Index | n > 1.72 (high) |
| Glass Transition Temperature | 80°C |
| Antimicrobial Activity | Active against Escherichia coli; Moderately active against Staphylococcus aureus |
Table 3: Properties of poly(trithiocyclohexylcarbonates) derived from cyclohexene sulfide
These properties make PCS polymers suitable for applications different from those of poly(trithiopropylencarbonate), potentially including optical materials and antimicrobial coatings.
| Parameter | Value/Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H226 (Flammable liquid and vapor) |
| Storage Class Code | 3 - Flammable liquids |
| WGK | WGK 3 (High hazard to waters) |
Table 4: Safety classification of cyclohexene sulfide
Due to its flammability and potential environmental hazards, appropriate safety measures should be implemented when handling cyclohexene sulfide, including proper ventilation, use of appropriate personal protective equipment, and storage away from ignition sources.
Environmental Considerations
Research by Liu et al. (2017) investigated the photooxidation of cyclohexene in the presence of SO₂, which may have implications for understanding the atmospheric behavior of cyclohexene and sulfur-containing derivatives. This study demonstrated the formation of organosulfates under certain conditions, although it focused on cyclohexene rather than cyclohexene sulfide specifically .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume